molecular formula C16H17NOS B15169944 N-(3-(Phenylthio)propyl)benzamide CAS No. 908097-76-7

N-(3-(Phenylthio)propyl)benzamide

Cat. No.: B15169944
CAS No.: 908097-76-7
M. Wt: 271.4 g/mol
InChI Key: QTABHDMIINBELC-UHFFFAOYSA-N
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Description

N-(3-(Phenylthio)propyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3-(phenylthio)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Phenylthio)propyl)benzamide typically involves the reaction of benzoyl isocyanate with lithium phenylacetylide. The reaction is carried out in tetrahydrofuran at low temperatures (around -15°C) under an inert atmosphere (argon). The mixture is then treated with dilute hydrochloric acid and extracted with dichloromethane. The organic layers are dried, filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Phenylthio)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide or phenylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides or thioethers.

Scientific Research Applications

N-(3-(Phenylthio)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Phenylthio)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Phenylthio)propyl)benzamide is unique due to its specific structural features, such as the phenylthio group attached to the propyl chain. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

908097-76-7

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-(3-phenylsulfanylpropyl)benzamide

InChI

InChI=1S/C16H17NOS/c18-16(14-8-3-1-4-9-14)17-12-7-13-19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18)

InChI Key

QTABHDMIINBELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCSC2=CC=CC=C2

Origin of Product

United States

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